molecular formula C23H21ClN4O2 B460461 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 445385-98-8

6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B460461
CAS No.: 445385-98-8
M. Wt: 420.9g/mol
InChI Key: XZIXFZAHGAQNGL-UHFFFAOYSA-N
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Description

6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Common in modifying the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

What sets 6-amino-4-(2-{[(4-chlorophenyl)methyl]oxy}phenyl)-3-(1-methylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with molecular targets, potentially leading to unique biological activities and applications .

Properties

CAS No.

445385-98-8

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9g/mol

IUPAC Name

6-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21ClN4O2/c1-13(2)21-20-19(17(11-25)22(26)30-23(20)28-27-21)16-5-3-4-6-18(16)29-12-14-7-9-15(24)10-8-14/h3-10,13,19H,12,26H2,1-2H3,(H,27,28)

InChI Key

XZIXFZAHGAQNGL-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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